molecular formula C22H19N3O4S B2694797 N-(4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 941943-55-1

N-(4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No. B2694797
CAS RN: 941943-55-1
M. Wt: 421.47
InChI Key: YPUUEGNNRSOPQY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. These rings would likely contribute to the compound’s stability and could potentially influence its reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carbonyl group could potentially make it polar, influencing its solubility in different solvents .

Scientific Research Applications

Synthesis and Characterization

Compounds related to the one have been synthesized and characterized for their structural and conformational features. For example, a series of N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives were synthesized, characterized by NMR, IR spectroscopy, and mass spectrometry, and subjected to a single crystal X-ray study to determine their conformational features (Zablotskaya et al., 2013).

Biological Activities

  • Cytotoxicity and Antimicrobial Activities : The synthesized derivatives showed a range of biological activities, including marked sedative actions, high anti-inflammatory activity, selective cytotoxic effects concerning tumor cell lines, and antimicrobial action. These activities suggest their potential in developing new therapeutic agents (Zablotskaya et al., 2013).

  • Anticonvulsant Effects : Other derivatives, such as N-(benzo[d]thiazol-2-ylcarbamoyl)-2-methyl-4-oxoquinazoline-3(4H)-carbothioamide, were evaluated for their anticonvulsant effects using various models of experimental epilepsy. One compound in particular showed potency greater than phenytoin and ethosuximide, used as reference antiepileptic drugs, indicating the therapeutic potential of these compounds in epilepsy treatment (Malik et al., 2013).

Mechanistic Studies and Application

  • Mechanistic Insights : Studies on the mechanism of action, such as investigating the hydrolytic opening of the quinazoline ring in certain derivatives, provide deeper insights into the reactivity and potential modifications of these compounds for enhanced biological activities (Shemchuk et al., 2010).

  • Design and Synthesis for Targeted Activities : The design and synthesis of new derivatives, based on structural modifications, aim to improve specific biological activities, such as antimicrobial and antioxidant properties. This approach highlights the potential of these compounds in developing targeted therapeutic agents (Gadhave & Kuchekar, 2020).

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Given its complexity, it could potentially interact with multiple targets .

Future Directions

Future research could involve studying the biological activity of this compound, optimizing its synthesis, and investigating its mechanism of action .

properties

IUPAC Name

N-[4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O4S/c26-20(25-9-3-5-14-4-1-2-6-17(14)25)11-16-12-30-22(23-16)24-21(27)15-7-8-18-19(10-15)29-13-28-18/h1-2,4,6-8,10,12H,3,5,9,11,13H2,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPUUEGNNRSOPQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CC3=CSC(=N3)NC(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

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